molecular formula C10H9ClF3NOS B14060267 1-(3-Amino-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one

1-(3-Amino-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one

Cat. No.: B14060267
M. Wt: 283.70 g/mol
InChI Key: HHPVPCUNDYNDLM-UHFFFAOYSA-N
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Description

1-(3-Amino-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one is a chemical compound with the molecular formula C10H10ClF3NOS It is characterized by the presence of an amino group, a trifluoromethylthio group, and a chloropropanone moiety

Preparation Methods

The synthesis of 1-(3-Amino-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-2-(trifluoromethylthio)benzene with 1-chloropropan-2-one under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as dichloromethane, and a catalyst, such as a Lewis acid, to facilitate the reaction. The reaction is carried out at a controlled temperature to ensure the desired product is obtained with high yield and purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(3-Amino-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: Hydrolysis reactions can occur in the presence of water or aqueous acids/bases, leading to the formation of corresponding hydrolyzed products.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

1-(3-Amino-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Amino-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The amino group can form hydrogen bonds with target molecules, contributing to its binding affinity and specificity .

Comparison with Similar Compounds

1-(3-Amino-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one can be compared with other similar compounds, such as:

    1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-1-one: This compound has a similar structure but differs in the position of the chlorine atom.

    1-(3-Amino-2-(trifluoromethylthio)phenyl)propan-2-one: This compound lacks the chlorine atom but retains the trifluoromethylthio and amino groups.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C10H9ClF3NOS

Molecular Weight

283.70 g/mol

IUPAC Name

1-[3-amino-2-(trifluoromethylsulfanyl)phenyl]-1-chloropropan-2-one

InChI

InChI=1S/C10H9ClF3NOS/c1-5(16)8(11)6-3-2-4-7(15)9(6)17-10(12,13)14/h2-4,8H,15H2,1H3

InChI Key

HHPVPCUNDYNDLM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)N)SC(F)(F)F)Cl

Origin of Product

United States

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